![molecular formula C9H9N5O2 B12597957 N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea CAS No. 879291-74-4](/img/structure/B12597957.png)
N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . Another method involves the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of sodium methoxide or sodium ethoxide (EtONa) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the amide carbonyl moiety.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential use as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Known for their tyrosine kinase inhibitory activity.
Uniqueness
N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is unique due to its specific substitution pattern and its ability to inhibit both CDK4 and CDK6 . This dual inhibition makes it a promising candidate for the development of anticancer therapies.
特性
CAS番号 |
879291-74-4 |
|---|---|
分子式 |
C9H9N5O2 |
分子量 |
219.20 g/mol |
IUPAC名 |
1-methyl-3-(5-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)urea |
InChI |
InChI=1S/C9H9N5O2/c1-10-9(16)14-8-12-4-5-6(15)2-3-11-7(5)13-8/h2-4H,1H3,(H3,10,11,12,13,14,15,16) |
InChIキー |
RLTFAXDVWAOBCP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=NC=C2C(=O)C=CNC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



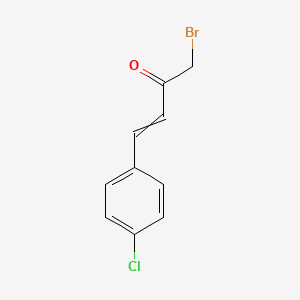
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)

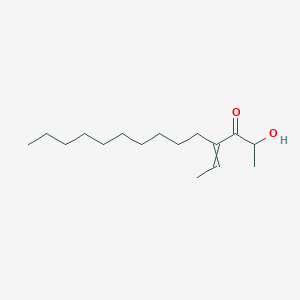
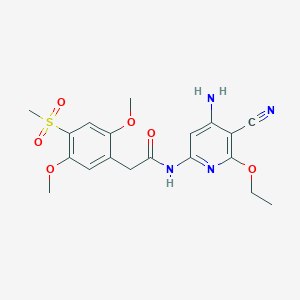
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)
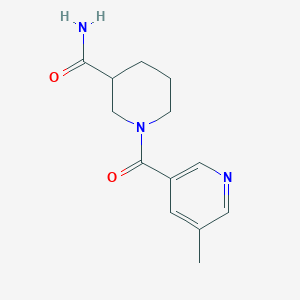
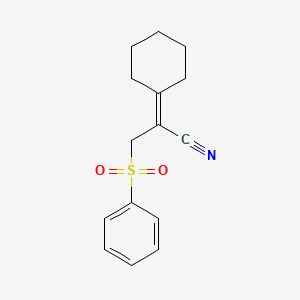
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
